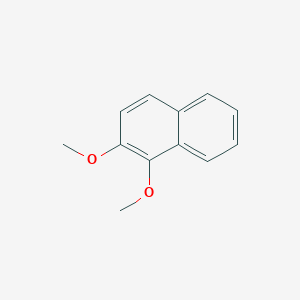

1,2-Dimethoxynaphthalene

描述

Structure

3D Structure

属性

CAS 编号 |

57189-64-7 |

|---|---|

分子式 |

C12H12O2 |

分子量 |

188.22 g/mol |

IUPAC 名称 |

1,2-dimethoxynaphthalene |

InChI |

InChI=1S/C12H12O2/c1-13-11-8-7-9-5-3-4-6-10(9)12(11)14-2/h3-8H,1-2H3 |

InChI 键 |

RHHDMTSHWRREPK-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C2=CC=CC=C2C=C1)OC |

产品来源 |

United States |

Synthetic Methodologies and Elaborate Chemical Transformations of 1,2 Dimethoxynaphthalene

Advanced Synthetic Routes to 1,2-Dimethoxynaphthalene

The construction of the this compound scaffold can be achieved through various sophisticated synthetic strategies, ranging from classical methylation reactions to modern transition-metal-catalyzed cyclizations.

Regioselective Methylation and Alkylation Strategies

A primary and straightforward route to this compound involves the regioselective methylation of its precursor, 1,2-dihydroxynaphthalene. This transformation is typically achieved using standard methylating agents in the presence of a base.

Chemical Methylation: The Williamson ether synthesis is a common method employed for this purpose. The reaction proceeds by deprotonating the hydroxyl groups of 1,2-dihydroxynaphthalene with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the more nucleophilic diphenoxide. This intermediate then undergoes nucleophilic substitution with a methylating agent like dimethyl sulfate (B86663) or methyl iodide to yield the desired this compound. tubitak.gov.trchemicalbook.comresearchgate.netgoogle.com The choice of solvent, base, and reaction conditions is crucial to ensure high yield and selectivity, minimizing potential side reactions. For instance, the synthesis of the related 6-bromo-1,2-dimethoxynaphthalene (B3277068) is achieved by methylating the air-sensitive 6-bromo-1,2-naphthalenediol. dtic.mil

In cases where regioselectivity is a challenge, especially with polyhydroxylated naphthalenes, protecting group strategies may be employed to ensure methylation occurs at the desired positions. vulcanchem.com

Enzymatic Methylation: A greener and highly selective alternative involves the use of enzymes. O-methyltransferases, for example, can catalyze the transfer of a methyl group from a donor like S-adenosyl methionine (SAM) to a hydroxyl group on the naphthalene (B1677914) ring with high regioselectivity. While specific studies on this compound are emerging, research on analogous compounds like 1,8-dihydroxynaphthalene has demonstrated the efficacy of this chemoenzymatic approach. publisso.de

Oxidative Coupling Precursor Approaches to the Naphthalene Core

Oxidative coupling reactions represent a powerful strategy for the formation of carbon-carbon bonds and can be utilized to construct the binaphthyl backbone, which can be a precursor to functionalized naphthalenes. These methods often involve the coupling of simpler phenolic or naphtholic precursors.

For example, the oxidative coupling of 2-naphthol (B1666908) derivatives, often catalyzed by metal complexes such as those containing iron(III) or copper(II), can lead to the formation of 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives. asianpubs.orgmdpi.com While this directly produces a binaphthyl system, subsequent cleavage and functionalization steps could theoretically lead to the desired naphthalene core.

More direct approaches involve the oxidative coupling of arylboronic acids with alkynes, catalyzed by transition metals like rhodium, to produce highly substituted naphthalene derivatives. nih.gov Furthermore, photocatalytic methods using naphthalene-based porous organic salts have been developed for the oxidative coupling of amines, showcasing the versatility of naphthalene scaffolds in facilitating such transformations. rsc.orgrsc.org

Transition-Metal Catalyzed Cyclization Pathways for this compound Formation

Modern organic synthesis heavily relies on transition-metal catalysis to construct complex molecular architectures from simple precursors efficiently. nih.govmdpi.comfrontiersin.org The formation of the naphthalene ring system of this compound can be achieved via catalyzed annulation reactions.

A notable example is the benzannulation of o-formyl allylbenzenes. Research has shown that various metal triflates can catalyze the cyclization of appropriately substituted allylbenzenes to form the naphthalene core. Specifically, tin(II) triflate (Sn(OTf)₂) has been identified as a highly effective catalyst for the synthesis of this compound from its corresponding o-formyl allylbenzene (B44316) precursor, affording the product in high yield. Current time information in Bangalore, IN. The reaction's efficiency is dependent on the choice of metal catalyst, as demonstrated by screening various metal triflates.

| Catalyst | Yield (%) of this compound |

| In(OTf)₃ | 25 |

| Sc(OTf)₃ | 33 |

| Cu(OTf)₂ | 42 |

| Bi(OTf)₃ | 21 |

| AgOTf | 15 |

| Sn(OTf)₂ | 95 |

| Ga(OTf)₃ | 44 |

| Table 1: Effect of various metal triflate catalysts on the yield of this compound via benzannulation. Data sourced from a 2017 study on metal triflate promoted synthesis. Current time information in Bangalore, IN. |

This method highlights the power of transition-metal catalysis in providing a direct and high-yielding pathway to the this compound skeleton under relatively mild conditions. researchgate.net

Biomimetic and Chemoenzymatic Synthesis Techniques

Drawing inspiration from nature's synthetic machinery, biomimetic and chemoenzymatic approaches offer elegant and efficient strategies for constructing complex molecules. publisso.de Biomimetic synthesis attempts to mimic proposed biosynthetic pathways in the laboratory. For instance, cascade reactions, such as the Diels-Alder/carbonyl-ene cascade, are used in the total synthesis of complex natural products that may feature naphthalene-like substructures. publisso.de

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of chemical reactions. researchgate.net An example relevant to naphthalene derivatives is the microbial oxidation of naphthalenes to form cis-dihydrodiols. These intermediates can then be chemically transformed into valuable naphthol products. This two-step process provides an environmentally benign alternative to classical industrial syntheses. researchgate.net As mentioned in section 2.1.1, enzymatic methylation using O-methyltransferases also falls under this category, offering a highly regioselective method for introducing methoxy (B1213986) groups onto a dihydroxynaphthalene precursor. publisso.de

Functionalization and Derivatization Reactions of the Naphthalene Core in this compound

Once synthesized, the this compound core can be further modified to introduce various functional groups, enabling the creation of a diverse range of derivatives. The reactivity of the naphthalene ring is significantly influenced by the two electron-donating methoxy groups.

Electrophilic Aromatic Substitution Reactions on this compound

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. uobasrah.edu.iqresearchgate.netnih.gov In this compound, the two methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups. libretexts.org Their presence makes the naphthalene ring highly electron-rich and thus very susceptible to attack by electrophiles.

The directing effects of the two adjacent methoxy groups must be considered to predict the regioselectivity of the substitution.

The C1-methoxy group directs incoming electrophiles to the C4 (para) and C2 (already substituted) positions.

The C2-methoxy group directs incoming electrophiles to the C1 (already substituted) and C3 (ortho) positions.

Considering both electronic activation and steric hindrance, electrophilic attack is most likely to occur at the C4 position, which is para to the C1-methoxy group and unhindered. The C3 position, being ortho to the C2-methoxy group and sterically crowded between the two methoxy groups, is a less favored site for attack. The second aromatic ring (C5-C8) is also a possible site for substitution, though it is generally less activated than the ring bearing the methoxy groups.

Examples of Electrophilic Aromatic Substitution:

Bromination: The bromination of activated naphthalene systems is a common transformation. For instance, the bromination of 2,3-dimethoxynaphthalene (B160810) with a reagent system of phenyliodine diacetate (PIDA) and aluminum bromide (AlBr₃) yields a mixture of the 1-bromo and 5-bromo derivatives, demonstrating that substitution occurs on the activated ring. rsc.org By analogy, this compound would be expected to undergo bromination readily, likely at the C4 position.

Nitration: Nitration introduces a nitro (-NO₂) group onto the aromatic ring. The photochemical nitration of 1,2-dimethylnaphthalene (B110214) with tetranitromethane has been shown to result in attack at the C4 position. grafiati.comresearchgate.netpublish.csiro.au Given that methoxy groups are stronger activating groups than methyl groups, a similar regiochemical outcome would be expected for this compound, favoring substitution at the C4 position. A study on the synthesis of antimalarial agents involved the nitration of 6-bromo-1,2-dimethoxynaphthalene, which yielded the 4-nitro derivative. dtic.mil

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. sigmaaldrich.com Studies on related systems, such as the acylation of 1,4-dimethoxy-2-methylnaphthalene, show that the reaction proceeds to introduce the acyl group onto the activated ring. researchgate.net For this compound, acylation would be predicted to occur regioselectively at the C4 position due to the strong activating and directing influence of the C1-methoxy group.

Vilsmeier-Haack Formylation: This reaction introduces a formyl (-CHO) group. The Vilsmeier-Haack formylation of 1-methoxynaphthalene (B125815) yields 1-methoxy-4-formylnaphthalene. cimap.res.in This further supports the prediction that electrophilic attack on this compound would preferentially occur at the C4 position.

| Reaction | Reagents | Predicted Major Product | Reference Analogy |

| Bromination | Br₂ / Lewis Acid | 4-Bromo-1,2-dimethoxynaphthalene | rsc.org |

| Nitration | HNO₃ / H₂SO₄ | 1,2-Dimethoxy-4-nitronaphthalene | dtic.milgrafiati.com |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-Acyl-3,4-dimethoxynaphthalene | researchgate.net |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | 3,4-Dimethoxy-1-naphthaldehyde | cimap.res.in |

| Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound based on analogous reactions. |

Regioselectivity and Mechanistic Considerations of Nitration, Halogenation, and Sulfonation

The introduction of functional groups onto the this compound scaffold through electrophilic aromatic substitution is governed by the directing effects of the two methoxy groups. These electron-donating groups activate the naphthalene ring towards electrophilic attack, primarily at positions ortho and para to themselves.

Nitration: The nitration of substituted naphthalenes is a well-studied process, and the regioselectivity is highly dependent on reaction conditions and the nature of the electrophile. jmaterenvironsci.comresearchgate.netrushim.ru For this compound, the positions most susceptible to nitration are those activated by both methoxy groups. The nitronium ion (NO₂⁺), the active electrophile in many nitration reactions, will preferentially attack the positions with the highest electron density. unacademy.com Theoretical studies on related systems, such as 1,8-dimethylnaphthalene (B165263), have shown that the regioselectivity of nitration can be temperature-dependent, suggesting a competition between electrophilic and charge-transfer pathways. sigmaaldrich.cnacs.org In an electrophilic process, the reaction is kinetically controlled, favoring attack at the most nucleophilic positions. jmaterenvironsci.comresearchgate.net

Halogenation: The halogenation of this compound, particularly bromination, has been investigated. The reaction of 2,3-dimethoxynaphthalene with a combination of (diacetoxyiodo)benzene (B116549) and aluminum bromide has been shown to produce a mixture of brominated products. rsc.org A stepwise mechanism involving a double bromine addition followed by a dyotropic reaction has been proposed for the bromination of arenes using hypervalent iodine reagents. csic.essci-hub.se The regioselectivity of halogenation is influenced by both electronic and steric factors. The electron-donating methoxy groups direct the incoming electrophile, while steric hindrance can influence the final product distribution. masterorganicchemistry.comfiveable.me For instance, in the bromination of 2,3-dimethoxynaphthalene, two separable monobrominated products were obtained, indicating substitution at different positions on the ring. rsc.org

Sulfonation: While specific studies on the sulfonation of this compound are not extensively detailed in the provided results, the principles of electrophilic aromatic substitution suggest that sulfonation would also be directed by the activating methoxy groups. The bulky nature of the sulfonyl group might lead to a preference for less sterically hindered positions.

Friedel-Crafts Acylation and Alkylation Reactions: Site Specificity and Catalyst Influence

Friedel-Crafts reactions are fundamental for forming carbon-carbon bonds on aromatic rings. nih.govrsc.org The acylation and alkylation of this compound are subject to the electronic and steric influences of the methoxy groups, as well as the nature of the catalyst and the electrophile. saskoer.casigmaaldrich.comalexandonian.com

Friedel-Crafts Acylation: This reaction typically employs an acyl chloride or anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). saskoer.casigmaaldrich.com The electron-donating methoxy groups in this compound strongly activate the ring towards acylation. alexandonian.com The site of acylation is determined by the positions of highest electron density. For 2-methoxynaphthalene (B124790), acetylation can yield different isomers depending on the reaction conditions. stackexchange.com For example, zeolite-catalyzed acetylation of 2-methoxynaphthalene with acetic anhydride gives high selectivity for 2-acetyl-6-methoxynaphthalene. stackexchange.com The choice of Lewis acid catalyst can influence the reaction rate and selectivity. saskoer.cacore.ac.uk Strong Lewis acids are generally required, but their moisture sensitivity can complicate the reaction. sigmaaldrich.com

Friedel-Crafts Alkylation: Similar to acylation, alkylation involves the reaction of an alkyl halide or alkene with the aromatic ring in the presence of a Lewis acid. mt.commasterorganicchemistry.com A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to a mixture of products. masterorganicchemistry.com The steric bulk of the incoming alkyl group plays a crucial role in determining the site of substitution on the naphthalene ring. For larger alkyl groups, substitution at the less sterically hindered β-position is often favored over the α-position, which experiences steric interaction with the peri-hydrogen. stackexchange.com

Table 1: Summary of Friedel-Crafts Acylation and Alkylation of Naphthalene Derivatives

| Reaction Type | Substrate | Reagent/Catalyst | Major Product(s) | Reference(s) |

|---|---|---|---|---|

| Acylation | 2-Methoxynaphthalene | Acetic anhydride / Zeolite | 2-Acetyl-6-methoxynaphthalene | stackexchange.com |

| Acylation | Naphthalene | Acetyl chloride / AlCl₃ | Mixture of α and β isomers | stackexchange.com |

| Alkylation | Naphthalene | Bulky alkyl halides | 2-Alkylnaphthalene | stackexchange.com |

| Alkylation | Benzene (B151609) | Ethylene (B1197577) / Acid catalyst | Ethylbenzene | mt.com |

Nucleophilic Substitution Reactions on Modified this compound Derivatives

Nucleophilic substitution reactions on the aromatic ring of this compound itself are generally difficult due to the electron-rich nature of the ring. However, if the ring is modified with a suitable leaving group, nucleophilic substitution can occur. byjus.com For example, a brominated derivative of this compound could potentially undergo nucleophilic substitution with nucleophiles like amines, thiols, or alkoxides. The mechanism of such reactions can be complex, and may involve pathways distinct from simple SₙAr reactions, especially in heterocyclic analogs. nih.gov The synthesis of 1,3-dimethoxynaphthalene (B1595293) has been achieved through the reaction of 1,3-dibromonaphthalene (B1599896) with a nucleophile. researchgate.net

Reductive Transformations of the Naphthalene Ring System

Catalytic Hydrogenation Pathways and Stereoselectivity

Catalytic hydrogenation of naphthalene derivatives can lead to partially or fully saturated ring systems. The specific products and their stereochemistry depend on the catalyst, solvent, and reaction conditions. For instance, the reduction of 2,7-dimethoxynaphthalene (B1218487) can yield 2,7-dimethoxy-1,2,3,4-tetrahydronaphthalene. The hydrogenation of polycyclic aromatic hydrocarbons can be achieved using lithium or calcium metal in alkylamine solvents, a process known as the Benkeser reduction. wikipedia.org

Birch Reduction Analogs and Products of this compound

The Birch reduction is a powerful method for the partial reduction of aromatic rings, typically yielding 1,4-cyclohexadienes. wikipedia.orgresearchgate.net The reaction involves an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (like an alcohol). drpress.orggoogle.com When applied to naphthalene derivatives, the regioselectivity of the reduction is influenced by the substituents on the ring. wikipedia.org For 2,7-dimethoxynaphthalene, Birch reduction with excess lithium in liquid ammonia and THF, followed by tert-butanol, results in the reduction of the positions furthest from the electron-donating methoxy groups. pearson.com

Oxidative Transformations and Ring Cleavage Reactions of this compound

The oxidation of this compound can lead to various products, including quinones or ring-cleaved compounds, depending on the oxidizing agent and reaction conditions. Microbial oxidation of naphthalene derivatives is a known pathway for their degradation. For example, naphthalene dioxygenase can oxidize methyl-substituted naphthalenes. nih.gov The enzymatic oxidation of 1,2-dihydroxynaphthalene, a related compound, leads to ring cleavage products such as 2-hydroxychromene-2-carboxylate (B1243456) and trans-o-hydroxybenzylidenepyruvate. nih.govasm.org While direct oxidative ring cleavage of this compound is not explicitly detailed, the cleavage of related dihydroxy- and other substituted naphthalenes suggests potential pathways. rsc.orgresearchgate.netresearchgate.net For instance, the oxidation of 2,7-dimethoxynaphthalene can form 2,7-dimethoxy-1,4-naphthoquinone.

Cross-Coupling Reactions for C-C, C-N, and C-Heteroatom Bond Formation on this compound

Cross-coupling reactions are powerful tools for the functionalization of aromatic systems, including this compound. wikipedia.org These reactions, often catalyzed by transition metals like palladium or nickel, enable the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgsigmaaldrich.com

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron species (like a boronic acid) with an organohalide or triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.orgfishersci.es This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org The reaction is compatible with a wide range of functional groups and can often be performed under mild, aqueous conditions. wikipedia.orgharvard.edu For this compound, a bromo or iodo-substituted derivative would be a suitable starting material for Suzuki coupling.

Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a key method for the vinylation of aryl halides. The stereoselectivity of the Heck reaction is typically high, favoring the trans product. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgwikipedia.org It is a highly reliable method for the synthesis of arylalkynes and conjugated enynes. libretexts.org

Negishi Coupling: The Negishi coupling reaction involves the coupling of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is its ability to form C-C bonds between sp, sp2, and sp3 hybridized carbon atoms. wikipedia.org This versatility makes it a valuable tool in total synthesis. wikipedia.org

Table 2: Overview of Key Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Bond Formed | Key Features | References |

|---|---|---|---|---|---|

| Suzuki Coupling | Organoboron species + Organohalide/Triflate | Palladium complex + Base | C(sp2)-C(sp2), C(sp2)-C(sp) | Mild conditions, high functional group tolerance, often aqueous media. | wikipedia.org, libretexts.org, fishersci.es |

| Heck Reaction | Unsaturated halide/Triflate + Alkene | Palladium catalyst + Base | C(sp2)-C(sp2) (vinyl) | Forms substituted alkenes, typically with trans selectivity. | wikipedia.org, organic-chemistry.org |

| Sonogashira Coupling | Terminal alkyne + Aryl/Vinyl halide | Palladium complex + Copper(I) cocatalyst + Base | C(sp2)-C(sp) | Reliable synthesis of arylalkynes and conjugated enynes. | organic-chemistry.org, libretexts.org, wikipedia.org |

| Negishi Coupling | Organozinc compound + Organohalide/Triflate | Nickel or Palladium complex | C(sp)-C, C(sp2)-C, C(sp3)-C | Couples sp, sp2, and sp3 carbon centers, broad scope. | wikipedia.org, organic-chemistry.org |

The efficiency and selectivity of cross-coupling reactions are highly dependent on the catalyst system, particularly the choice of ligands coordinated to the metal center. Ligand design plays a crucial role in stabilizing the catalyst, promoting the desired elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the regioselectivity of the reaction.

For instance, in Suzuki couplings, various phosphine (B1218219) ligands, such as triphenylphosphine (B44618) and tributylphosphine, are commonly employed. organic-chemistry.org The development of bulky and electron-rich phosphine ligands has enabled the coupling of less reactive aryl chlorides. organic-chemistry.org Similarly, N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands for a range of cross-coupling reactions, often providing enhanced catalyst stability and activity. organic-chemistry.org

Catalyst optimization also involves the selection of the appropriate metal precursor, base, and solvent. For example, in Negishi couplings, while palladium catalysts are common, nickel catalysts can also be effective. wikipedia.org The choice of solvent can influence the solubility of the reagents and the aggregation state of the organometallic species, thereby affecting the reaction rate and yield. illinois.edu

Reactions Involving Methoxy Group Cleavage and Re-Functionalization (e.g., Demethylation, Transalkylation)

The methoxy groups of this compound are not merely passive substituents; they can be actively involved in chemical transformations, allowing for further functionalization of the naphthalene core.

Demethylation: The cleavage of the methyl-oxygen bond, or demethylation, is a common reaction for methoxy-substituted aromatics. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr3) or strong protic acids. kiku.dkpsu.edu The resulting dihydroxynaphthalene can then serve as a precursor for a variety of other functional groups. For example, the demethylation of 1,4-diformyl-2,3-dimethoxynaphthalene with BBr3 yields the corresponding dihydroxy dialdehyde. psu.edu The selective demethylation of one methoxy group over another can often be achieved by exploiting differences in steric hindrance or by chelation control with neighboring functional groups. kiku.dk

Transalkylation: Transalkylation is a process where an alkyl group is transferred from one aromatic molecule to another. gccpo.orggoogle.com This reaction is typically catalyzed by solid acid catalysts, such as zeolites, at elevated temperatures. acs.orgwits.ac.za In the context of naphthalene chemistry, transalkylation is a key strategy for the synthesis of specific dimethylnaphthalene isomers. jlu.edu.cn For instance, the transalkylation of 2-methylnaphthalene (B46627) with a polyalkylated benzene can be used to produce 2,6-dimethylnaphthalene. acs.org While direct examples involving this compound are not prevalent in the provided search results, the principle of transferring an alkyl group to or from the naphthalene ring system is well-established.

Photochemical Reactions and Photo-induced Transformations of this compound

There is a significant lack of published research detailing the photochemical reactions and photo-induced transformations specifically involving this compound. While the broader class of dimethoxynaphthalenes has been a subject of photochemical studies, the 1,2-isomer remains largely unexplored in this context.

For instance, studies on other isomers such as 1,4-, 1,5-, and 2,3-dimethoxynaphthalenes have shown their ability to form charge-transfer complexes that can be irradiated to induce isomerization in other molecules. fishersci.fi Additionally, 1,5-dimethoxynaphthalene (B158590) has been utilized as a reducing quencher in visible light-induced dehalogenation reactions. cdnsciencepub.com These examples suggest that the dimethoxynaphthalene scaffold is photo-active; however, direct evidence and specific reaction pathways for this compound are not documented in the available scientific literature.

Research on the closely related compound, 1,2-dimethylnaphthalene, has demonstrated its participation in gas-phase photooxidation to produce secondary organic aerosols (SOA). copernicus.orgepa.govcopernicus.org In these studies, 1,2-dimethylnaphthalene was shown to have an SOA yield of 0.31 under high-NOx conditions. copernicus.orgepa.govcopernicus.org Furthermore, photochemical nitration of 1,2-dimethylnaphthalene has been reported to proceed via the photolysis of its charge-transfer complex with tetranitromethane, leading to the formation of 1,3-dipolar nitro addition products. publish.csiro.au While these findings for the dimethyl- analogue are interesting, they cannot be directly extrapolated to the dimethoxy- derivative due to the differing electronic effects of the methoxy versus methyl groups.

Advanced Spectroscopic and Structural Elucidation of 1,2 Dimethoxynaphthalene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments for 1,2-Dimethoxynaphthalene

The ¹H and ¹³C NMR spectra of this compound provide fundamental information about its molecular structure. In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the naphthalene (B1677914) ring system exhibit complex multiplets in the downfield region, generally between δ 7.0 and 8.0 ppm. The protons of the two methoxy (B1213986) groups (-OCH₃) typically appear as sharp singlets at distinct chemical shifts, providing clear evidence of their presence.

The ¹³C NMR spectrum offers a broader range of chemical shifts and reveals all unique carbon atoms in the molecule. oregonstate.edu The carbons of the naphthalene ring appear in the aromatic region (approximately δ 110-150 ppm), with the carbons bearing the methoxy groups showing characteristic downfield shifts due to the deshielding effect of the oxygen atoms. libretexts.org The methoxy group carbons themselves typically resonate around δ 55-60 ppm.

Here is a table summarizing typical NMR chemical shifts for this compound:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 8.0 (m) | - |

| Methoxy-H | ~3.9 (s) | - |

| Aromatic-C | - | 110 - 150 |

| Methoxy-C | - | ~55 - 60 |

Note: 'm' denotes a multiplet and 's' denotes a singlet. The exact chemical shifts can vary slightly depending on the solvent and concentration.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C NMR signals and for determining the connectivity and spatial relationships between atoms. wikipedia.orgcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. emerypharma.com For this compound, COSY spectra would show cross-peaks between adjacent aromatic protons, helping to trace the connectivity within the naphthalene rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. wikipedia.org It is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in an HSQC spectrum represents a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. libretexts.orgmdpi.com For this compound, HMBC is instrumental in confirming the placement of the methoxy groups by showing correlations between the methoxy protons and the aromatic carbons they are attached to (C-1 and C-2), as well as adjacent carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. harvard.edu In the context of this compound, NOESY can provide insights into the preferred conformation of the methoxy groups by showing correlations between the methoxy protons and nearby aromatic protons.

Variable Temperature NMR Studies and Conformational Dynamics of Methoxy Groups

Variable temperature (VT) NMR studies are employed to investigate dynamic processes within molecules, such as conformational changes that occur on the NMR timescale. ox.ac.uk For this compound, VT-NMR can be used to study the rotational dynamics of the two methoxy groups around their C-O bonds.

At room temperature, the rotation of the methoxy groups may be fast, resulting in sharp, averaged signals in the NMR spectrum. As the temperature is lowered, the rotation can slow down. If the rotational barrier is high enough, separate signals for different conformers (rotamers) might be observed at very low temperatures. Conversely, at higher temperatures, any existing conformational exchange processes will be accelerated, leading to sharper, averaged signals. By analyzing the changes in the NMR spectra as a function of temperature, thermodynamic parameters for the rotational barriers of the methoxy groups can be determined. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a compound.

Characteristic Vibrational Modes and Functional Group Identification within this compound

The IR and Raman spectra of this compound display a series of characteristic absorption bands that correspond to specific vibrational modes of the molecule.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C-H stretching of the methoxy groups is observed in the 2950-2850 cm⁻¹ range.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring system give rise to a set of bands in the 1650-1450 cm⁻¹ region.

C-O Stretching: The asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkages (Ar-O-CH₃) are prominent features. The asymmetric C-O-C stretch usually appears as a strong band around 1250 cm⁻¹, while the symmetric stretch is found near 1050 cm⁻¹.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the substituted naphthalene ring are observed in the 900-675 cm⁻¹ region and are characteristic of the substitution pattern.

A table summarizing the key vibrational modes is provided below:

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium |

| Aromatic C=C Stretch | 1650 - 1450 | Medium to Strong |

| Asymmetric C-O-C Stretch | ~1250 | Strong |

| Symmetric C-O-C Stretch | ~1050 | Medium |

| C-H Out-of-Plane Bend | 900 - 675 | Strong |

Hydrogen Bonding Interactions and Intermolecular Forces in Solid-State this compound

In the solid state, intermolecular forces play a crucial role in determining the crystal packing and can influence the vibrational spectra. While this compound does not possess strong hydrogen bond donors like -OH or -NH groups, weak hydrogen bonding interactions of the C-H···O type can occur. wikipedia.org In these interactions, an aromatic or methoxy C-H group can act as a weak hydrogen bond donor, and the oxygen atom of a methoxy group on a neighboring molecule can act as the acceptor.

These weak hydrogen bonds, along with van der Waals forces, dictate the three-dimensional arrangement of the molecules in the crystal lattice. youtube.com Evidence for such interactions can sometimes be inferred from shifts in the vibrational frequencies of the involved groups in the solid-state IR or Raman spectra compared to the solution or gas phase. For instance, a slight red-shift (shift to lower frequency) and broadening of the C-H stretching bands might indicate their involvement in hydrogen bonding. Solid-state NMR techniques can also provide direct evidence for such intermolecular interactions. pku.edu.cn

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds. In the context of this compound, mass spectrometry provides critical insights into its fragmentation pathways, which are essential for its unambiguous identification in complex mixtures.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Fragments of this compound

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool that measures the mass-to-charge ratio (m/z) of ions with high accuracy, typically to four or five decimal places. researchgate.netbioanalysis-zone.com This precision allows for the determination of the elemental composition of a parent molecule and its fragments, as compounds with the same nominal mass can be distinguished by their different exact masses. bioanalysis-zone.comnih.gov For this compound (C₁₂H₁₂O₂), the theoretical monoisotopic mass of the molecular ion [M]⁺• is 188.08373 Da.

The fragmentation of this compound under ionization typically involves the sequential loss of its substituent groups. The primary fragmentation steps involve the cleavage of the methyl and methoxy groups. A common initial fragmentation is the loss of a methyl radical (•CH₃), resulting in a highly stable ion at [M-15]⁺. This is often followed by the expulsion of a neutral carbon monoxide (CO) molecule. Another significant fragmentation pathway is the loss of a methoxy radical (•OCH₃), leading to the [M-31]⁺ fragment. The exact masses of these characteristic fragments are crucial for confirming the presence of the dimethoxynaphthalene core. HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, provide the resolving power necessary to distinguish these fragments from other ions with similar nominal masses. researchgate.net

Below is a table of expected key fragments of this compound and their calculated exact masses.

| Fragment Ion | Chemical Formula | Description | Theoretical Exact Mass (Da) |

| [M]⁺• | [C₁₂H₁₂O₂]⁺• | Molecular Ion | 188.08373 |

| [M-15]⁺ | [C₁₁H₉O₂]⁺ | Loss of a methyl radical (•CH₃) | 173.06026 |

| [M-15-28]⁺ | [C₁₀HⓉO]⁺ | Loss of CO from the [M-15]⁺ fragment | 145.06534 |

| [M-31]⁺ | [C₁₁H₉O]⁺ | Loss of a methoxy radical (•OCH₃) | 157.06534 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms of the Methoxynaphthalene Skeleton

Tandem mass spectrometry, also known as MS/MS, is a technique where ions are subjected to multiple stages of mass analysis, typically separated by a fragmentation step. wikipedia.org This method is pivotal for confirming fragmentation pathways and elucidating the structure of complex molecules. nih.govmdpi.com In an MS/MS experiment, the molecular ion of this compound ([M]⁺• at m/z 188) is first selected in the initial mass analyzer (MS1). This precursor ion is then directed into a collision cell where it collides with an inert gas, such as argon or nitrogen, causing it to fragment through a process called collision-induced dissociation (CID). nih.gov The resulting product ions are then analyzed by a second mass analyzer (MS2). wikipedia.org

This process allows for the establishment of clear parent-daughter relationships between ions. For instance, selecting the [M-15]⁺ ion (m/z 173) as the new precursor and subjecting it to another round of fragmentation (MS³) would show a prominent product ion at m/z 145, confirming the loss of a 28 Da neutral fragment (CO). This sequential fragmentation provides definitive evidence for the proposed pathway. Different MS/MS instrument setups, such as "tandem in time" (e.g., ion traps) and "tandem in space" (e.g., triple quadrupoles or Q-TOF), can be utilized to perform these analyses. nih.govmdpi.com

The fragmentation mechanism for aromatic ethers like this compound is governed by the formation of stable ions. libretexts.org The initial loss of a methyl radical from one of the methoxy groups is a highly favored process, leading to a resonance-stabilized oxonium ion. The subsequent loss of carbon monoxide is characteristic of many oxygen-containing aromatic compounds. The stability of the resulting ions, such as the naphthyl cation derivatives, dictates the most probable fragmentation routes observed in the MS/MS spectrum. libretexts.orgtutorchase.com

Ionization Techniques and Their Influence on Fragmentation Patterns of this compound

The choice of ionization technique significantly influences the degree of fragmentation observed in the mass spectrum of this compound. numberanalytics.com The amount of energy transferred to the molecule during the ionization process determines whether the resulting spectrum is dominated by the molecular ion or by a rich pattern of fragment ions. tutorchase.comnumberanalytics.com

Electron Ionization (EI): This is a "hard" ionization technique that bombards the sample with high-energy electrons (typically 70 eV). This process imparts significant internal energy to the molecule, leading to extensive and often complex fragmentation. whitman.edu For this compound, an EI spectrum would be expected to show a relatively weak molecular ion peak and numerous fragment ion peaks corresponding to the losses of methyl, methoxy, and carbonyl groups, as discussed previously. While excellent for structural elucidation due to the detailed fragmentation pattern, the molecular ion may sometimes be too unstable to be observed. tutorchase.comwhitman.edu

Soft Ionization Techniques (ESI, CI): In contrast, techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) are considered "soft" ionization methods. They impart much less energy to the analyte molecule, resulting in minimal fragmentation. whitman.edu

Chemical Ionization (CI): Uses a reagent gas to produce ions that react with the analyte, typically through proton transfer. This results in a prominent protonated molecule peak [M+H]⁺ and significantly less fragmentation than EI. whitman.edu

Electrospray Ionization (ESI): Creates ions from a solution, making it ideal for molecules that are not easily volatilized. ESI spectra are characterized by a strong signal for the molecular ion (often as an adduct like [M+H]⁺ or [M+Na]⁺) with very little fragmentation. researchgate.net

The use of soft ionization is advantageous for accurately determining the molecular weight of this compound. Combining soft ionization with MS/MS provides the best of both worlds: the molecular ion is confirmed, and then controlled fragmentation is induced in the collision cell to obtain structural information. nih.gov

X-ray Crystallography and Single Crystal Diffraction Studies

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov It provides precise data on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice, known as the packing motif. carleton.edu

Crystal Structure Determination and Packing Motifs of this compound

While a specific, publicly available crystal structure for this compound could not be located in the reviewed literature, the crystallographic features can be inferred from closely related isomers, such as 1,5-dimethoxynaphthalene (B158590). A study of 1,5-dimethoxynaphthalene revealed that it crystallizes in the monoclinic space group P2₁/c. researchgate.net In this isomer, the naphthalene ring system is essentially planar, with the methoxy groups pointing away from the center of the molecule. The molecules adopt a herringbone packing motif, arranged in layers. researchgate.net

For this compound, significant steric hindrance would be expected between the adjacent methoxy groups at the C1 and C2 positions. This "peri-interaction" is known to cause distortions in the planarity of the naphthalene ring in other substituted naphthalenes. mdpi.com For instance, significant distortion from planarity is observed in 1,8-dimethoxynaphthalene (B155762) due to the steric repulsion between the methoxy groups. researchgate.net Therefore, it is highly probable that the crystal structure of this compound would exhibit a non-coplanar arrangement, with the methoxy groups twisted out of the plane of the naphthalene ring to minimize steric strain. The molecular packing would likely be governed by weak van der Waals forces and potential C-H···π interactions. nih.gov

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles within the Naphthalene Ring and Methoxy Substituents

The precise measurement of bond lengths, bond angles, and dihedral angles through single-crystal X-ray diffraction provides a detailed picture of a molecule's geometry. carleton.edu Using the crystal structure of the analogue 1,5-dimethoxynaphthalene as a reference, the geometric parameters fall within expected ranges for aromatic systems. researchgate.net The C-C bond lengths within the aromatic naphthalene ring typically vary slightly, reflecting the different bond orders, but are intermediate between single and double bonds. The C-O bonds of the methoxy groups and the O-CH₃ bonds will have lengths characteristic of aryl-ether linkages.

In the case of this compound, the most telling parameters would be the dihedral angles involving the methoxy substituents. The C2-C1-O-C(methyl) and C1-C2-O-C(methyl) dihedral angles would quantify the degree to which the methoxy groups are twisted out of the naphthalene plane. Due to steric repulsion, these angles are expected to deviate significantly from 0° or 180°, which would represent a fully planar conformation. This twisting would be a direct consequence of minimizing the steric clash between the two bulky adjacent groups. Furthermore, the bond angles around the C1 and C2 carbons, specifically the C2-C1-O and C1-C2-O angles, may be distorted from the ideal 120° for sp² hybridized carbons to accommodate the strain. mdpi.com

The table below presents representative bond length and angle data from the crystal structure of the analogue 1,5-dimethoxynaphthalene . researchgate.net

| Parameter | Atoms Involved | Value |

| Bond Lengths (Å) | ||

| C-C (aromatic) | 1.36 - 1.42 | |

| C-O (aryl ether) | ~1.37 | |

| O-C (methyl) | ~1.42 | |

| Bond Angles (°) | ||

| C-C-C (in ring) | 119 - 122 | |

| C-C-O | ~115, ~125 | |

| C-O-C (ether) | ~118 | |

| Dihedral Angles (°) | ||

| C-C-O-C | ~4.5 |

Note: The data presented is for the analogue 1,5-dimethoxynaphthalene and serves as a reference. The actual values for this compound would likely show greater distortion due to increased steric hindrance.

Computational and Theoretical Investigations of 1,2 Dimethoxynaphthalene

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are employed to model the electronic structure and energy of molecules with high accuracy. For 1,2-Dimethoxynaphthalene, these calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, offer a detailed picture of its intrinsic properties.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. kyoto-u.ac.jp It is effective for optimizing molecular geometries and calculating various electronic properties. While comprehensive DFT studies specifically on this compound are not extensively published, research on closely related isomers like 1,5-Dimethoxynaphthalene (B158590) and the analogous 1,2-Dimethylnaphthalene (B110214) provides significant insight into the expected findings. researchgate.netasianpubs.org

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity. mnstate.eduresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively. mnstate.edumasterorganicchemistry.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. wikipedia.org A smaller gap generally implies higher reactivity. wikipedia.org

In computational studies of analogous compounds like 1,2-Dimethylnaphthalene and 1,5-Dimethoxynaphthalene, the HOMO and LUMO energy levels and their distributions across the molecule are calculated. asianpubs.orgnih.govresearchgate.net For these aromatic systems, the HOMO is typically a π-orbital distributed across the naphthalene (B1677914) ring system, while the LUMO is a π*-orbital. The presence of methoxy (B1213986) groups, being electron-donating, is expected to raise the energy of the HOMO and slightly affect the LUMO, thereby influencing the HOMO-LUMO gap.

A study on 1,2-Dimethylnaphthalene using the B3LYP/6-311++G basis set determined the HOMO and LUMO energies. asianpubs.orgasianpubs.org These calculations revealed that the charge transfer within the molecule is a key aspect of its electronic behavior. asianpubs.orgresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for Naphthalene Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source(s) |

|---|---|---|---|---|---|

| Naphthalene | DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 | samipubco.com |

This table is for illustrative purposes, showing data for naphthalene and a closely related derivative to indicate expected values.

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uq.edu.auscribd.comlibretexts.org These maps are generated by calculating the electrostatic potential at various points on the electron density surface of the optimized molecule. asianpubs.orgresearchgate.net The potential is typically color-coded, with red indicating regions of most negative potential (high electron density) and blue representing areas of most positive potential (low electron density). researchgate.net

For aromatic compounds like this compound, the MEP map is expected to show negative potential (red/yellow) above the π-system of the naphthalene rings and around the oxygen atoms of the methoxy groups, due to the high electron density and lone pairs, respectively. The hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential (blue/green). asianpubs.org Such maps are invaluable for predicting how the molecule will interact with other charged or polar species. uq.edu.au Studies on the related 1,2-Dimethylnaphthalene and 1,5-Dimethoxynaphthalene have utilized MEP plots to understand their reactive sites and intermolecular interactions. nih.govasianpubs.org

DFT calculations are a reliable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and assignments.

NMR Spectra: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. worktribe.com Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used. worktribe.com The predicted shifts for this compound would help in assigning the signals in an experimental spectrum to specific protons and carbon atoms, accounting for the electronic effects of the methoxy groups on the naphthalene core.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). ornl.govmdpi.com It calculates the energies of vertical electronic excitations from the ground state to various excited states. ornl.gov The calculations provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the π-π* transitions of the naphthalene system would be the most prominent features, and TD-DFT can predict how the methoxy substituents modify these absorptions compared to unsubstituted naphthalene. upi.edu

IR/Raman Frequencies: DFT calculations can compute the vibrational frequencies of a molecule. osti.gov These theoretical frequencies correspond to the different vibrational modes (stretching, bending, etc.) of the molecule. nih.gov The results are often presented as simulated Infrared (IR) and Raman spectra, showing the frequency and intensity of each vibrational band. researchgate.net For validation, these calculated frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for anharmonicity and other method-inherent approximations. asianpubs.orgscientific.net Detailed vibrational analyses have been performed for the related 1,2-Dimethylnaphthalene and 1,5-Dimethoxynaphthalene, providing a solid basis for interpreting the experimental IR and Raman spectra of this compound. asianpubs.orgnih.gov

Table 2: Illustrative Calculated Vibrational Frequencies for Naphthalene Derivatives

| Compound | Mode Description | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|---|---|

| 1,2-Dimethylnaphthalene | C-H stretch (aromatic) | 3060 | 3055 (FT-IR) | asianpubs.orgasianpubs.org |

| 1,2-Dimethylnaphthalene | C-H stretch (methyl) | 2963 | 2960 (FT-Raman) | asianpubs.orgasianpubs.org |

| 1,2-Dimethylnaphthalene | C=C stretch (ring) | 1591 | 1590 (FT-Raman) | asianpubs.orgasianpubs.org |

| 1,5-Dimethoxynaphthalene | C-H stretch (aromatic) | 3058 | 3059 (FT-IR) | nih.gov |

This table presents selected data for closely related molecules to illustrate the typical agreement between calculated and experimental spectroscopic data.

While DFT is a workhorse for many applications, ab initio methods, which are based on first principles without empirical parameters, are often used when higher accuracy is required for energies and reaction pathways. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide more accurate descriptions of electron correlation. acs.orgnih.gov

For a molecule like this compound, these high-level calculations could be used to:

Determine Accurate Energetics: Calculate highly accurate gas-phase proton affinities, electron affinities, and ionization potentials. Studies on related proton sponges, such as 1,8-bis(dimethylamino)-2,7-dimethoxynaphthalene, have used MP2 methods to understand their exceptional basicity, a property influenced by substituent effects and molecular strain. acs.orgnih.gov

Map Reaction Paths: Investigate the transition states and energy barriers for specific chemical reactions, such as electrophilic substitution on the naphthalene ring or reactions involving the methoxy groups. By mapping the minimum energy path (MEP) from reactants to products, one can gain a deep understanding of the reaction mechanism.

These calculations are computationally more demanding than DFT and are typically reserved for smaller systems or for specific points of interest on a potential energy surface that have been previously explored with a less expensive method. acs.org

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure of this compound

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their dynamics, conformational changes, and interactions with their environment. libretexts.org Unlike quantum mechanical methods that focus on the static electronic structure, MD uses classical mechanics to simulate the movement of atoms over time. nih.gov

For this compound, MD simulations could be particularly useful for:

Conformational Analysis: Exploring the rotational dynamics of the two methoxy groups. Simulations can reveal the preferred conformations, the energy barriers between them, and how these motions are influenced by temperature and solvent.

Solvation Studies: Simulating the molecule in a solvent (like water or an organic solvent) to understand how solvent molecules arrange around it and to calculate properties like the free energy of solvation. Studies on the related 1,2-dimethoxyethane (B42094) have used MD to investigate its structure and dynamics in various solutions. researchgate.net

Interactions with Biomolecules: If this compound were to be studied for its biological activity, MD simulations could model its interaction with a protein's active site. For instance, MD simulations have been used to study how naphthalene derivatives are processed by enzymes like naphthalene 1,2-dioxygenase. nih.gov

MD simulations rely on a "force field," a set of parameters that defines the potential energy of the system. The accuracy of the simulation is highly dependent on the quality of this force field.

Conformational Analysis and Rotational Barriers of Methoxy Groups in this compound

Computational studies, often employing Density Functional Theory (DFT), are essential for understanding the conformational preferences of this compound. The orientation of the two adjacent methoxy groups is determined by the rotation around the C(1)-O and C(2)-O bonds. Due to steric hindrance and electronic effects between the methoxy groups and the naphthalene core, the molecule adopts specific low-energy conformations.

While direct computational data for the rotational barriers of this compound is not extensively published, analysis of related methoxy-substituted naphthalenes provides significant insights. For instance, studies on 1-methoxynaphthalene (B125815) have identified two rotational isomers: a stable planar trans conformation and a higher-energy conformer where the methoxy group is perpendicular to the naphthalene ring, with a calculated energy difference of approximately 9 kJ/mol. For 2,6-dimethoxynaphthalene, computational studies predict three potential planar conformers: cis,cis, cis,trans, and trans,trans. The cis,cis configuration is identified as the most stable (global minimum), with the cis,trans and trans,trans isomers being higher in energy by 4.9 kJ/mol and 11.5 kJ/mol, respectively. researchgate.net The rotational barrier for a single methoxy group in 2-methoxynaphthalene (B124790) was estimated to be 16.4 kJ/mol. researchgate.net

For this compound, the proximity of the two methoxy groups introduces additional steric repulsion. This would likely influence the preferred dihedral angles of the C-C-O-C chains and the energy barriers to rotation. It is expected that the molecule would adopt conformations that minimize the steric clash between the two methyl groups. The barrier to rotation is influenced by both steric and electronic effects, including potential conjugation with the aromatic ring. cdnsciencepub.com In related complex systems, such as 2,7-diisopropoxy-1,8-diarylnaphthalenes, the rotational barrier of an alkoxy group can be as low as 0.98 kcal/mol (approx. 4.1 kJ/mol), although this is highly dependent on the specific molecular structure. scispace.com

Table 1: Calculated Relative Energies of 2,6-Dimethoxynaphthalene Conformers This table presents data for an analogous compound to illustrate the principles of conformational analysis.

| Conformer | Relative Energy (kJ/mol) |

| cis,cis | 0.0 |

| cis,trans | 4.9 researchgate.net |

| trans,trans | 11.5 researchgate.net |

Solvent Effects on Molecular Conformation

The conformation of this compound in solution is influenced by the surrounding solvent molecules. arxiv.org Solvation can alter the relative energies of different conformers, thereby shifting the conformational equilibrium. doaj.orgru.nl Computational chemistry models this influence through two main approaches: implicit and explicit solvent models. ru.nlpearson.com

Implicit models treat the solvent as a continuous dielectric medium, which can stabilize charge separation within the solute. pearson.com For a molecule like this compound, polar solvents would be expected to stabilize conformers with a larger dipole moment. Explicit solvent models involve simulating individual solvent molecules around the solute, allowing for the study of specific solute-solvent interactions such as hydrogen bonding. doaj.org

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to study these effects. mdpi.comscielo.brresearchgate.net Changes in the chemical shifts or coupling constants of the methoxy protons or naphthalene ring protons in different deuterated solvents can indicate a shift in the predominant conformation. scielo.brmdpi.com For example, in studies of complex molecules, a change in solvent from chloroform (B151607) to methanol (B129727) can significantly alter the population of different conformers due to differences in solvation and the disruption of intramolecular interactions. ru.nl For this compound, non-polar solvents would favor conformations stabilized by intramolecular forces, while polar solvents might favor more extended conformations that can better interact with the solvent environment. researchgate.netuni.wroc.pl

Intermolecular Interactions in Solution and Solid Phases

In solution, intermolecular interactions can lead to self-association or complex formation, particularly in non-polar solvents. These interactions are often driven by the same forces observed in the solid state, such as π-π stacking between the electron-rich naphthalene rings.

Table 2: Common Intermolecular Interactions in Dimethoxynaphthalene Derivatives

| Interaction Type | Description | Reference |

| C-H···O Hydrogen Bond | Interaction between a C-H donor and an oxygen acceptor (from a methoxy or carbonyl group). | scispace.comchemrxiv.org |

| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. | scispace.comresearchgate.net |

| van der Waals Forces | General dispersion forces contributing to molecular packing. | psu.edu |

Reaction Mechanism Elucidation through Computational Modeling of this compound Reactions

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. rsc.org DFT calculations are widely used to map the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and transition states. nih.govsioc-journal.cn This approach is particularly valuable for understanding regioselectivity in reactions like electrophilic aromatic substitution. rsc.orgbeilstein-journals.orgchemrxiv.orgrsc.orgdalalinstitute.com

A representative study on the nitration of 1-isopropyl-4,7-dimethylnaphthalene demonstrates the methodology. researchgate.netjmaterenvironsci.com The reaction with the nitronium ion (NO₂⁺) can occur at several positions on the naphthalene ring. By calculating the energies of all possible intermediates and transition states, the most favorable reaction pathway can be determined. researchgate.netjmaterenvironsci.com

Transition State Characterization and Activation Energies

The transition state (TS) is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. nih.gov Characterizing the TS involves optimizing its geometry and confirming it is a first-order saddle point on the PES, which is done by calculating vibrational frequencies and finding exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.netuhmreactiondynamics.org The activation energy (Ea) is the energy difference between the reactants and the transition state.

In the model nitration of 1-isopropyl-4,7-dimethylnaphthalene, DFT calculations (B3LYP/6-31G(d,p)) were used to locate the transition states for attack at each possible carbon atom. jmaterenvironsci.com The calculated activation energies clearly indicated which position was kinetically favored. The attack leading to the experimentally observed product had the lowest activation energy, thus explaining the reaction's regioselectivity. jmaterenvironsci.com

Table 3: Calculated Activation Energies for Nitration of an Analogous Dimethylnaphthalene This table is based on the computational study of 1-isopropyl-4,7-dimethylnaphthalene to illustrate the method of transition state analysis. jmaterenvironsci.com

| Position of Attack | Transition State | Activation Energy (kcal/mol) |

| C3 | TS-σ1 | 60.69 |

| C2 | TS-σ2 | 73.50 |

| C5 | TS-σ3 | 69.92 |

| C6 | TS-σ4 | 73.52 |

| C8 | TS-σ5 | 79.52 |

The geometry of the transition state provides further insight. Key bond distances, such as the forming C-N bond and the breaking C-H bond, can be analyzed to understand the nature of the transition state (i.e., whether it is more reactant-like or product-like). acs.org

Reaction Coordinate Mapping for Regioselective Transformations

Mapping the reaction coordinate provides a continuous pathway from reactants to products, passing through the transition state. rsc.org Intrinsic Reaction Coordinate (IRC) calculations are performed starting from the optimized transition state structure, moving downhill towards both the reactant and product wells on the potential energy surface. researchgate.net This confirms that a given TS connects the intended reactant and product.

For a regioselective reaction, separate reaction coordinates are mapped for each possible regioisomeric product. By plotting the energy along each path, a reaction energy diagram is constructed. This diagram visually demonstrates why one pathway is preferred over others. For the nitration of 1-isopropyl-4,7-dimethylnaphthalene, the energy profile showed that the path leading to substitution at the C3 position had a significantly lower energy barrier than the paths leading to substitution at other positions, in agreement with the experimental outcome. jmaterenvironsci.com The methoxy groups in this compound are strongly activating and ortho-, para-directing; however, the final regiochemical outcome of a reaction like nitration or sulfonation would depend on a balance of these electronic effects and the steric hindrance at each potential reaction site. sioc-journal.cnrushim.ru

Prediction of Product Ratios and Stereoselectivity

Computational chemistry can quantitatively predict the ratio of products formed in a reaction. mdpi.comvaia.com According to the Curtin-Hammett principle, in a kinetically controlled reaction, the product ratio is determined by the difference in the free energies of activation (ΔΔG‡) for the competing pathways. A lower activation energy leads to a faster reaction rate and, therefore, a higher yield of that product.

By calculating the activation free energies for the formation of all possible regioisomers, the theoretical product ratio can be estimated. These predictions can then be compared with experimental results to validate the computational model. In the nitration of the analogous dimethylnaphthalene, the calculated energy difference between the most favorable and the next most favorable transition state was large enough to predict the formation of a single regioisomer, which was consistent with experimental findings where only one product was isolated. nih.govjmaterenvironsci.com Modern computational workflows, sometimes aided by machine learning, are continuously improving the accuracy of these predictions for a wide range of organic reactions. rsc.orgbeilstein-journals.orgrsc.org

QSAR (Quantitative Structure-Activity Relationship) Studies on Derivatives of this compound (Focus on structure-property relationships for material science or probe development)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or physicochemical properties of compounds with their biological activity or material properties, respectively. While direct QSAR/QSPR studies focusing exclusively on this compound for material science or probe development are not extensively documented, the principles can be effectively demonstrated through research on the broader class of naphthalene derivatives. These studies provide a framework for understanding how the specific placement of substituents, such as the methoxy groups in this compound, can modulate molecular properties for targeted applications.

For probe development, the naphthalene scaffold is a popular choice due to its rigid, planar, and π-conjugated system, which often results in compounds with high quantum yields and excellent photostability. nih.gov QSAR studies in this area focus on correlating structural descriptors with key fluorescence characteristics. For instance, research on 6-(1H-benzimidazole)-2-naphthalenol derivatives showed that the introduction of electron-donating groups (like -OH) or electron-withdrawing groups (like -NO2) significantly modulates the nonlinear optical (NLO) response and solubility, which are critical for probe efficacy. rsc.org The position and nature of substituents can fine-tune the molecule's interaction with its environment and its photophysical response, such as Stokes' shift and sensitivity. nih.govniscpr.res.in These structure-property relationships are vital for designing novel fluorescent probes for specific analytes or imaging applications.

In the realm of material science, QSPR models are developed to predict the physical and electronic properties of organic materials. Studies on polycyclic aromatic hydrocarbons (PAHs) and their derivatives have successfully established relationships between molecular structure and properties like electronic polarizability, band gaps, ionization potentials, and electron affinities. unict.itacs.org For example, a study on dimethylnaphthalene isomers found an excellent linear relationship between the computed average electronic polarizability and the observed biodegradation rate, suggesting that this descriptor is key to understanding the environmental fate of these compounds. unict.it Another study developed robust QSPR models for the electronic properties of a large set of PAHs and thienoacenes, demonstrating that two-dimensional topological descriptors could accurately predict DFT-calculated band gaps and ionization potentials. acs.org Such models are invaluable for the high-throughput screening of new organic semiconductor materials, where compounds like this compound could serve as building blocks.

The development of these models relies on the calculation of various molecular descriptors, which quantify different aspects of a molecule's structure.

Table 1: Molecular Descriptors in QSAR/QSPR Studies of Naphthalene Derivatives

| Descriptor Type | Examples of Descriptors | Predicted Property | Reference |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Polarizability, Atomic Charges | Nonlinear Optical (NLO) Response, Band Gap, Reactivity, Biodegradation Rate | rsc.orgunict.it |

| Topological | Wiener Index, Randić Index, Sombor Indices, DPO (Degree of π-Orbital Overlap) | Physicochemical Properties (e.g., Boiling Point), Electronic Properties (Band Gap, IP, EA) | acs.orgresearchgate.net |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity (MR) | Biological Activity, Bioavailability | mdpi.com |

| Constitutional | Molecular Weight, Atom Counts, Number of Rings | Various Physical and Biological Properties | nih.gov |

This table is illustrative and compiles descriptor types used in studies of naphthalene derivatives and other aromatic compounds.

Machine Learning and AI Applications in Predicting this compound Reactivity and Properties

Machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemical research, enabling the prediction of molecular properties and reaction outcomes with high speed and accuracy. nih.gov These data-driven approaches can uncover complex, non-linear relationships that are not easily captured by traditional QSAR/QSPR models. Although specific ML models for this compound are not prominent in the literature, the methodologies have been successfully applied to naphthalene and its derivatives, demonstrating their potential applicability.

Predicting Reactivity and Synthetic Outcomes: A significant challenge in materials discovery is predicting the outcomes of chemical reactions. ML models have been developed to address this for naphthalene derivatives. In one notable study, an ML algorithm incorporating latent variables was created to predict unobservable reactions and optimize synthetic conditions for perfluoro-iodinated naphthalene derivatives. chemrxiv.orgresearchgate.netchemrxiv.org This model accurately estimated relationships between different substitution patterns and reaction yields, achieving a coefficient of determination (R²) of over 0.99 and leading to the successful experimental synthesis of the target molecules. chemrxiv.orgresearchgate.net In another application, a hybrid ML model combining an artificial neural network (ANN), support vector regression (SVR), and a decision tree (DT) was used to predict and optimize the plasma tar reforming of naphthalene, a critical process in biomass gasification. researchgate.net The model successfully predicted tar conversion and energy efficiency, identifying the most influential process parameters. researchgate.net

Predicting Physicochemical Properties: Beyond reactivity, ML is widely used to predict a vast range of molecular properties essential for material science. For polycyclic aromatic compounds, ML models have been trained to predict properties such as bioavailability in soil, atmospheric half-lives, and aggregation behavior. mdpi.comnih.govresearchgate.net For instance, a gradient-boosted regression tree (GBRT) model was developed to predict the root concentration factor (a measure of bioavailability) of various aromatic contaminants, including PAHs. mdpi.com The model, which used molecular descriptors and soil/plant properties as inputs, showed strong predictive performance with an R² of 0.75. mdpi.com Such models are crucial for assessing the environmental impact and potential applications of compounds like this compound. The training data for these sophisticated models often comes from large experimental databases or from high-throughput quantum chemical calculations, such as those performed on dimethylnaphthalene isomers to determine their electronic properties. nih.govacademie-sciences.fr

The table below summarizes some of the ML models applied to naphthalene and related aromatic compounds, showcasing the versatility of these techniques.

Table 2: Machine Learning Applications for Naphthalene and Related Aromatic Compounds

| ML Model/Algorithm | Predicted Property/Task | Compound Class | Performance Metric (R²) | Reference |

| Latent Variable Model | Reaction Yields & Conditions | Perfluoro-iodinated Naphthalenes | >0.99 | chemrxiv.orgresearchgate.net |

| Hybrid (ANN, SVR, DT) | Plasma Tar Reforming Conversion | Naphthalene | N/A | researchgate.net |

| Gradient Boosted Regression Tree (GBRT) | Root Concentration Factor (Bioavailability) | Aromatic Contaminants (incl. PAHs) | 0.75 | mdpi.com |

| Multiple Linear Regression (MLR) | Air Half-Life | Persistent Organic Pollutants (POPs) | 0.939 | nih.gov |

| ExtraTrees | Multiple Fuel Properties (e.g., Boiling Point) | Organic Molecules | ~0.93 | bohrium.comarxiv.org |

This table presents examples of ML models and their performance in predicting properties and reactivity for naphthalene and other relevant aromatic compounds.

Biological Activity and Mechanistic Insights of 1,2 Dimethoxynaphthalene Analogs Excluding Human Clinical Data

Enzyme Interaction and Inhibition Mechanisms of 1,2-Dimethoxynaphthalene Derivatives

The ability of small molecules to interact with and inhibit the function of specific enzymes is a cornerstone of drug discovery. This section delves into the in vitro enzymatic interactions of naphthalene (B1677914) derivatives, providing a framework for understanding the potential mechanisms of this compound analogs.

Specific Enzyme Targets (e.g., specific oxidoreductases, transferases) Identified in vitro

While direct studies on this compound are limited, research on related naphthalene compounds has identified several enzyme targets. For instance, 2,7-dimethoxynaphthalene (B1218487) has been shown to inhibit specific oxidoreductases, which are enzymes critical for managing oxidative stress within cells. The structurally related compound 1,2-naphthoquinone (B1664529) (1,2-NQ) has been found to interact with and inhibit catechol-O-methyltransferase and be a substrate for NADPH-cytochrome P450 reductase. nih.gov Furthermore, derivatives of 5,8-dimethoxy-1,4-naphthoquinone have been synthesized and evaluated as inhibitors of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. researchgate.net

Another important enzyme family, the glutathione (B108866) S-transferases (GSTs), which are involved in detoxification processes, have also been studied. Indole (B1671886) analogs have been shown to inhibit GST activity, and molecular docking studies have been used to understand the structure-activity relationships of these inhibitors. yyu.edu.tr These findings suggest that dimethoxynaphthalene skeletons could be explored for their potential to inhibit a range of transferase enzymes.

Kinetic Studies of Enzyme Inhibition (e.g., IC50, Ki determination) in Cell-Free Systems

The potency of an enzyme inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). edx.orgwikipedia.org The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. edx.orgaatbio.comspringernature.com The Ki is the dissociation constant of the enzyme-inhibitor complex and provides a more absolute measure of binding affinity for reversible inhibitors. edx.org

While specific IC50 or Ki values for this compound analogs are not widely reported in publicly available literature, studies on related compounds provide valuable insights. For example, in a cell-free assay, certain phenolic acids and polyphenols, which share some structural motifs with naphthalene derivatives, have been shown to be dose-dependent inhibitors of diacylglyceride (B12379688) acyltransferase 1 (DGAT1), with IC50 values ranging from 0.667 to 8.60 μM. researchgate.net In another study, analogs of E3330, a known inhibitor of the APE1/Ref-1 redox function, exhibited IC50 values for inhibiting NF-κB activation in the range of 12 to 27 μM. nih.gov For 2- or 6-acyl-5,8-dimethoxy-1,4-naphthoquinone derivatives, those with an acyl group of intermediate size (C5-C9) showed higher potency in inhibiting DNA topoisomerase I. researchgate.net

Interactive Table: Enzyme Inhibition Data for Naphthalene Analogs and Related Compounds

| Compound/Analog Class | Target Enzyme | IC50/Ki Value | Source |

|---|---|---|---|

| Phenolic acids/polyphenols | Diacylglyceride acyltransferase 1 (DGAT1) | IC50: 0.667 - 8.60 μM | researchgate.net |

| E3330 Analogs (e.g., RN10-52, RN7-60) | APE1/Ref-1 (redox function) | IC50: 12 - 27 μM | nih.gov |